molecular formula C7H7ClFNO B15246652 3-(Chloromethyl)-2-fluoro-6-methoxypyridine

3-(Chloromethyl)-2-fluoro-6-methoxypyridine

Cat. No.: B15246652
M. Wt: 175.59 g/mol
InChI Key: NBTIEYNOAACEHY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-fluoro-6-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-fluoro-6-methoxypyridine typically involves the chloromethylation of 2-fluoro-6-methoxypyridine. One common method includes the reaction of 2-fluoro-6-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-fluoro-6-methoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Chloromethyl)-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of key biological processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Similar in structure but with additional methyl groups.

    3-(Chloromethyl)-benzoyl chloride: Contains a benzoyl group instead of a pyridine ring.

    Chloromethyl methyl ether: Lacks the fluorine and methoxy groups.

Uniqueness

3-(Chloromethyl)-2-fluoro-6-methoxypyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorine atom and a methoxy group on the pyridine ring enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

3-(chloromethyl)-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C7H7ClFNO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3

InChI Key

NBTIEYNOAACEHY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CCl)F

Origin of Product

United States

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